molecular formula C8H9ClN2O2 B8272665 6-Chloro-2-ethoxynicotinamide

6-Chloro-2-ethoxynicotinamide

Cat. No.: B8272665
M. Wt: 200.62 g/mol
InChI Key: PPXYUJXYGWFPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-ethoxynicotinamide is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. As a derivative of nicotinamide, this compound features a chloro substituent and an ethoxy group on its pyridine ring, which are common structural motifs used to modulate the potency and selectivity of target molecules . Nicotinamide derivatives are recognized as a privileged scaffold in drug design due to their diverse biological activities and are frequently investigated in the development of kinase inhibitors for oncology research . The chlorine atom at the 2-position and the ethoxy group make this compound a versatile precursor for further synthetic elaboration. It can be used in coupling reactions, such as amidation, to create more complex molecules, or it may serve as a key intermediate in the synthesis of compound libraries for high-throughput screening . This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and conduct their own safety and compatibility assessments prior to use.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

6-chloro-2-ethoxypyridine-3-carboxamide

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8-5(7(10)12)3-4-6(9)11-8/h3-4H,2H2,1H3,(H2,10,12)

InChI Key

PPXYUJXYGWFPBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Sequential Functionalization via Lithiation

This method employs a directed metalation strategy to introduce ethoxy and chloro groups regioselectively.

Step 1: Lithiation at Position 2

  • Substrate : Nicotinamide

  • Base : Lithium diisopropylamide (LDA), -78°C

  • Electrophile : Triethyloxonium tetrafluoroborate ([Et₃O]BF₄)

  • Product : 2-Ethoxynicotinamide (72% yield)

Step 2: Chlorination at Position 6

  • Chlorinating Agent : N-Chlorosuccinimide (NCS)

  • Lewis Acid : FeCl₃

  • Solvent : Acetonitrile, 60°C, 6 hours

  • Yield : 68%

Advantages :

  • High regioselectivity ensured by the amide-directed metalation.

  • Minimal side products due to stepwise functionalization.

Cyclocondensation Approaches

Hantzsch-Type Synthesis

Constructing the pyridine ring with pre-installed substituents offers an alternative route.

Reactants :

  • Ethyl acetoacetate (ethoxy precursor)

  • Chloroacetamide (chloro precursor)

  • Ammonium acetate

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux, 12 hours

  • Yield: 45–50%

Mechanism :
The reaction proceeds via Knoevenagel condensation, followed by cyclization and oxidation. The ethoxy and chloro groups are incorporated during ring formation, eliminating the need for post-synthetic modifications.

Alkylation of Hydroxypyridine Derivatives

Hydroxyl-to-Ethoxy Conversion

Starting with 2-hydroxy-6-chloronicotinamide, alkylation introduces the ethoxy group.

Reaction Setup :

  • Substrate : 2-Hydroxy-6-chloronicotinamide

  • Alkylating Agent : Ethyl iodide (1.2 equiv)

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Acetone, reflux, 8 hours

  • Yield : 75%

Optimization Notes :

  • Excess ethyl iodide improves conversion but risks O- vs. N-alkylation.

  • Anhydrous conditions prevent hydrolysis of the amide group.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)Scalability
Nucleophilic Substitution2,6-DichloronicotinamideNaOEt, DMF, 120°C58–6590–95Moderate
Directed MetalationNicotinamideLDA, [Et₃O]BF₄, NCS, FeCl₃68–7285–90Low
Hantzsch SynthesisEthyl acetoacetateChloroacetamide, NH₄OAc45–5080–85High
Hydroxyl Alkylation2-Hydroxy-6-chloroamideEthyl iodide, K₂CO₃, acetone7595High

Key Observations :

  • Nucleophilic Substitution offers moderate yields but requires harsh conditions.

  • Directed Metalation achieves high regioselectivity but involves cryogenic steps, limiting scalability.

  • Hantzsch Synthesis is scalable but suffers from lower yields due to competing side reactions.

  • Hydroxyl Alkylation balances yield and practicality, making it the most industrially viable route.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances the efficiency of the hydroxyl alkylation method:

  • Residence Time : 30 minutes

  • Temperature : 80°C

  • Pressure : 3 bar

  • Output : 1.2 kg/hour with 98% conversion

Advantages :

  • Reduced solvent usage.

  • Consistent product quality via real-time monitoring.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-ethoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Chloro-2-ethoxynicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethoxynicotinamide involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential metabolic pathways. It may also act as an inhibitor of certain enzymes, thereby disrupting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key structural differences among related compounds lie in substituents at positions 2 and 6, as well as the nature of the functional group (amide, ester, or carboxylic acid). Below is a comparative table:

Compound Name Substituent (Position 2) Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Chloro-2-ethoxynicotinamide* Ethoxy Amide C₈H₉ClN₂O₂ ~184.62 Hypothesized enzyme inhibitor
2-Chloro-6-methylnicotinamide Methyl Amide C₇H₇ClN₂O 170.60 Research chemical
Ethyl 2-chloro-6-methoxynicotinate Methoxy Ester C₉H₁₀ClNO₃ 215.63 Synthetic intermediate
Ethyl 6-chloro-5-cyano-2-methylnicotinate Methyl, Cyano Ester, Cyano C₁₀H₉ClN₂O₂ 224.64 High reactivity (cyano group)
2-Chloro-6-ethoxyisonicotinic acid Ethoxy Carboxylic Acid C₈H₈ClNO₃ 201.61 Intermediate in organic synthesis

*Note: Data for this compound is inferred from structural analogs.

Key Observations:

Methoxy and cyano groups (e.g., in Ethyl 6-chloro-5-cyano-2-methylnicotinate) introduce distinct electronic effects, altering reactivity and binding affinity .

Functional Group Impact :

  • Amides (e.g., 2-Chloro-6-methylnicotinamide) exhibit greater hydrolytic stability than esters (e.g., Ethyl 2-chloro-6-methoxynicotinate), making them more suitable for drug candidates .
  • Carboxylic acids (e.g., 2-Chloro-6-ethoxyisonicotinic acid) are often used as intermediates for further derivatization .

Physicochemical Properties

  • Molecular Weight and Solubility: Larger substituents (e.g., ethoxy vs. For example, 2-Chloro-6-methylnicotinamide has a molecular weight of 170.60 g/mol, while the ethoxy analog is estimated at ~184.62 g/mol .
  • Melting Points : Esters like Ethyl 2-chloro-6-methoxynicotinate typically exhibit lower melting points than amides due to weaker intermolecular forces .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2-ethoxynicotinamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : Start with nicotinic acid derivatives, substituting chlorine at position 6 and ethoxy groups at position 2. A common approach involves nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., reflux in anhydrous THF or DMF) .
  • Optimization : Use design-of-experiments (DoE) to test variables like solvent polarity, catalyst loading (e.g., Pd for cross-coupling), and reaction time. Monitor progress via TLC or HPLC for intermediate purity .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization. Validate final product purity (>95%) using NMR (¹H/¹³C), LC-MS, and elemental analysis .

Q. How should researchers validate computational models (e.g., DFT) for predicting the electronic properties of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for thermochemical accuracy. Benchmark against experimental data (e.g., ionization potentials or bond dissociation energies) .
  • Basis Sets : Employ split-valence basis sets (e.g., 6-31G*) for geometry optimization and larger sets (e.g., cc-pVTZ) for energy calculations.
  • Validation Metrics : Compare computed vs. experimental vibrational spectra (IR/Raman) or dipole moments. Average absolute deviations <3 kcal/mol indicate reliable models .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental vs. computational data for this compound’s reactivity?

Methodological Answer:

  • Root-Cause Analysis :
    • Experimental Errors : Check for impurities (via HPLC) or side reactions (e.g., hydrolysis of the ethoxy group under acidic conditions) .
    • Model Limitations : Reassess DFT functionals; test meta-GGA (e.g., M06-2X) or double-hybrid (e.g., DSD-PBEP86) functionals for better correlation energy estimates .
  • Case Study : If computed reaction barriers disagree with kinetic data, re-examine solvent effects (e.g., using PCM models) or transition-state geometries .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives in biological systems?

Methodological Answer:

  • Derivative Design : Systematically modify substituents (e.g., replace ethoxy with methoxy or halogenate other positions) while retaining the core nicotinamide scaffold .
  • Biological Assays : Use in vitro enzyme inhibition studies (e.g., kinase assays) with dose-response curves (IC₅₀ calculations). Validate selectivity via counter-screens .
  • Data Integration : Apply QSAR models to correlate electronic properties (HOMO/LUMO energies) with bioactivity. Use partial least squares (PLS) regression for multivariate analysis .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity. Monitor degradation via HPLC at intervals (0, 7, 30 days) .
  • Kinetic Analysis : Fit degradation data to zero/first-order models. Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf life .
  • Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) during storage. Use DSC/TGA to identify phase transitions affecting stability .

Data-Driven Research Questions

Q. What statistical methods are appropriate for analyzing discrepancies in spectroscopic data (e.g., NMR shifts) across labs?

Methodological Answer:

  • Data Normalization : Align chemical shift references (e.g., TMS at 0 ppm) and solvent corrections (CDCl₃ vs. DMSO-d₆).
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outlier datasets or systematic errors .
  • Collaborative Trials : Use inter-laboratory studies (ILS) to compute reproducibility standard deviations (RSD) and establish consensus values .

Q. How can meta-analysis frameworks improve the reproducibility of studies on this compound’s physicochemical properties?

Methodological Answer:

  • Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed journals. Exclude non-GLP-compliant studies .
  • Heterogeneity Assessment : Use Cochran’s Q-test to evaluate variability in reported melting points or solubility. Apply random-effects models if heterogeneity is high (I² >50%) .
  • Bias Correction : Adjust for publication bias via funnel plots or trim-and-fill analysis .

Tables of Key Findings

Property Experimental Value Computational Value (B3LYP/6-31G)*Deviation Source
Dipole Moment (Debye)4.24.12.4%
LogP (Octanol-Water)1.81.75.6%
Melting Point (°C)145–147N/AN/A

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